Source: The compound 3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline is a derivative of quinazoline, a class of heterocyclic compounds known for their diverse biological activities, particularly in anticancer research. This specific compound is of interest due to its potential anti-tumor and anti-angiogenic properties, as evidenced in various studies.
Classification: 3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline belongs to the category of quinazoline derivatives, which are characterized by a fused benzene and pyrimidine ring structure. These compounds have been extensively studied for their pharmacological activities, including their roles as tyrosine kinase inhibitors.
Methods: The synthesis of 3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline typically involves multi-step organic reactions. A common approach includes the formation of the quinazoline core through cyclization reactions involving substituted anilines and appropriate carbonyl precursors. The introduction of the methoxy groups at the 6 and 7 positions can be achieved through electrophilic aromatic substitution or via methoxylation reactions using reagents like dimethyl sulfate or methyl iodide.
Technical Details:
Reactions: The compound can undergo various chemical reactions typical for quinazolines, including:
Technical Details:
The mechanism of action for compounds like 3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline often involves inhibition of tyrosine kinases, which play critical roles in signaling pathways that regulate cell division and survival.
3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline has significant potential in scientific research due to its anticancer properties:
The ether linkage between the quinazoline core and aniline moiety is strategically constructed via nucleophilic aromatic substitution (SNAr). This reaction capitalizes on the enhanced leaving group ability of the 4-chloro substituent in 4-chloro-6,7-dimethoxyquinazoline due to the electron-deficient nature of the quinazoline ring. The reaction employs 4-aminophenol or meta-substituted anilines under basic conditions, with sodium tert-butoxide in polar aprotic solvents like N,N-dimethylacetamide (DMA) proving optimal. Reaction temperatures between 100-110°C drive the substitution efficiently, yielding the target aniline-quinazoline ether adducts with >90% yield and >99% HPLC purity after crystallization [10]. Critical to success is the strict anhydrous environment and controlled addition rate of base to prevent hydrolysis of sensitive quinazoline intermediates.
Table 1: Nucleophilic Substitution Conditions for Ether Bond Formation
Quinazoline Precursor | Aniline Coupling Partner | Base/Solvent | Temp (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
4-Chloro-6,7-dimethoxyquinazoline | 3-Aminophenol | NaOtBu/DMA | 100-110 | 85-92 | >99.5 |
4-Chloro-6,7-dimethoxyquinazoline | 4-Aminophenol | NaOtBu/DMA | 100-110 | 88-90 | 99.7 |
4-Chloro-6-methoxyquinazoline | 3-Aminophenol | K₂CO₃/DMF | 80-90 | 75-82 | 98.9 |
Palladium-catalyzed cross-coupling reactions enable late-stage diversification of the aniline moiety, particularly for introducing sterically hindered or electronically unique substituents. The Suzuki-Miyaura reaction is employed using arylboronic acids and 4-chloro-6,7-dimethoxyquinazoline with Pd(PPh₃)₄ as catalyst and K₂CO₃ base in toluene/ethanol mixtures. This method achieves moderate to high yields (65-85%) but requires rigorous exclusion of oxygen. Alternatively, Buchwald-Hartwig amination allows direct installation of complex amines onto the quinazoline core prior to ether formation, using Xantphos or BINAP ligands for challenging substrates. Microwave-assisted coupling significantly reduces reaction times from hours to minutes while maintaining yields >80%, demonstrating versatility for generating focused libraries [5] [7].
Regiocontrol during quinazoline synthesis is achieved through orthogonal protection/deprotection strategies for the dimethoxy groups. Selective mono-demethylation using BBr₃ at -78°C generates 7-hydroxy-6-methoxy intermediates, enabling further derivatization at C7 while preserving C6 methoxy functionality. Bromination at C5 or C8 positions is accomplished with NBS in acetonitrile, yielding halogenated intermediates for subsequent cross-coupling. The C2 position undergoes directed lithiation at -78°C followed by electrophilic quenching, allowing installation of carboxylic acids, aldehydes, or heteroaryls without affecting the dimethoxy groups or chloro leaving group [9].
Mechanochemical methods eliminate solvent waste in key steps. Ball-milling 6-hydroxy-7-methoxyquinazolin-4(3H)-one with 1-fluoro-3-nitrobenzene using K₂CO₃ and catalytic TBAB achieves near-quantitative yields of the nitro-intermediate within 30 minutes. Subsequent reduction employs H₂ gas with Pd/C catalyst under solventless conditions or utilizes glucose as a green reductant in water. These approaches reduce E-factors by >40% compared to traditional solvent-based routes, while maintaining purity >98% as confirmed by HPLC-MS analysis [8].
Copper-doped mesoporous silica catalysts (Cu-SBA-15) enable efficient one-pot tandem reactions for constructing quinazoline cores with minimized waste. The catalyst facilitates simultaneous cyclodehydration and coupling between anthranilic acid derivatives and formamides, achieving yields of 85-92% with <2% unwanted side products. Catalyst recyclability exceeds 10 cycles without significant activity loss. For oxidation steps, TEMPO/NaOCl systems replace toxic chromium reagents, selectively generating quinazoline N-oxides at 0°C with 90-95% conversion. Flow chemistry implementations further enhance mass efficiency, reducing reaction volumes by 70% while maintaining space-time yields equivalent to batch processes [4] [7].
The 6,7-dimethoxy configuration is essential for optimal target binding, as demethylation or positional isomerization drastically reduces potency. Mono-methoxy analogs show 10-30-fold decreased affinity for kinases like c-Met and EGFR. Specifically, the 7-methoxy group forms a critical hydrogen bond with hinge region residues (e.g., Met1160 in c-Met), while the 6-methoxy occupies a hydrophobic pocket. Conversion to 6,7-methylenedioxy maintains activity but improves metabolic stability in microsomal assays (t₁/₂ increase from 12 to 28 min). Ethoxy analogs exhibit comparable target affinity but suffer from increased lipophilicity (cLogP >4.5), reducing aqueous solubility below pharmacologically relevant levels (<50 μg/mL) [3] [9].
Table 2: Impact of Quinazoline Substituents on Biological Activity
Quinazoline Substitution | c-Met IC₅₀ (nM) | EGFR IC₅₀ (nM) | Aqueous Solubility (μg/mL) | Microsomal Stability (t₁/₂, min) |
---|---|---|---|---|
6,7-Dimethoxy | 30 ± 8 | 42 ± 6 | 89 ± 12 | 12 ± 2 |
7-Methoxy-6-H | 420 ± 35 | 510 ± 45 | 105 ± 18 | 15 ± 3 |
6,7-Methylenedioxy | 38 ± 5 | 51 ± 7 | 76 ± 9 | 28 ± 4 |
6,7-Diethoxy | 45 ± 6 | 63 ± 8 | 32 ± 6 | 18 ± 3 |
5,6,7-Trimethoxy | 210 ± 25 | 185 ± 22 | 41 ± 5 | 9 ± 1 |
Meta-substitution on the aniline ring provides optimal vectors for engaging hydrophobic subpockets in kinase targets. 3-Bromoaniline derivatives exhibit 5-fold greater c-Met inhibition (IC₅₀ = 18 nM) compared to para-substituted analogs. Incorporation of hydrogen-bond accepting groups at C3' (e.g., trifluoromethoxy, cyanato) improves cellular potency against MKN-45 gastric cancer cells (EC₅₀ = 0.8 μM). Benzimidazole-appended anilines form critical bidentate interactions with Asp1222 and Lys1110 residues in c-Met, as confirmed by X-ray co-crystallography. Molecular dynamics simulations reveal that ortho-methyl substitution induces a 30° torsion angle between aniline and quinazoline planes, better aligning with the hydrophobic clamp region. These modifications yield compounds like 12n (c-Met IC₅₀ = 0.030 μM) with 100-fold improved potency over unsubstituted derivatives [5] [6].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9